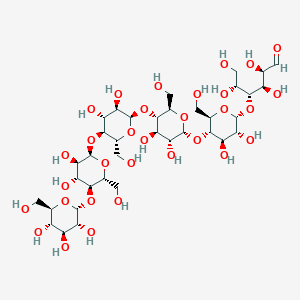

麦芽六糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

直链六糖在科学研究中具有广泛的应用:

作用机制

直链六糖主要通过与淀粉酶等酶的相互作用发挥作用。 直链六糖中的α-1,4-糖苷键被淀粉酶水解,导致葡萄糖单元的释放 . 这个过程对于生物体中碳水化合物的消化和利用至关重要。 分子靶点包括淀粉酶的活性位点,在那里发生糖苷键的水解 .

类似化合物:

纤维六糖: 由六个通过β-1,4-糖苷键连接的葡萄糖单元组成。

甘露六糖: 由六个通过α-1,4-糖苷键连接的甘露糖单元组成。

比较:

直链六糖 vs. 纤维六糖: 直链六糖具有α-1,4-糖苷键,形成螺旋结构,而纤维六糖具有β-1,4-糖苷键,形成线性结构.

直链六糖独特的结构和特性使其成为各种科学和工业应用中宝贵的化合物。

生化分析

Biochemical Properties

Maltohexaose interacts with various enzymes, proteins, and other biomolecules. For instance, it is the main product of the extracellular exo-maltohexaohydrolase enzyme from a Klebsiella pneumoniae mutant . This enzyme hydrolyzes short-chain amylose to produce about 40% maltohexaose . The enzyme also interacts with maltooligosaccharides larger than maltohexaose, producing mostly maltohexaose through an exo mechanism action .

Cellular Effects

It is known that maltohexaose is involved in the formation and hydrolysis of maltooligosaccharides . This suggests that maltohexaose may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Maltohexaose exerts its effects at the molecular level through various mechanisms. For instance, it is involved in the formation and hydrolysis of maltooligosaccharides by the exo-maltohexaohydrolase enzyme . This enzyme cleaves the α-1,4 glycosidic linkages of starch to produce maltohexaose . The enzyme’s action on maltohexaose is position-specific, with the highest frequency of cleavage at the second bond from the reducing end .

Temporal Effects in Laboratory Settings

It is known that maltohexaose is formed from maltotetraose by the transfer action of the exo-maltohexaohydrolase enzyme, with an action pattern dependent on the substrate concentration .

Metabolic Pathways

Maltohexaose is involved in the starch and sucrose metabolic pathway . It is produced from starch by the action of the exo-maltohexaohydrolase enzyme . This enzyme cleaves the α-1,4 glycosidic linkages of starch to produce maltohexaose .

Transport and Distribution

It is known that maltohexaose enters E.coli via the maltodextrin transport pathway .

Subcellular Localization

Given that it is a soluble sugar, it is likely to be found in the cytoplasm of cells

准备方法

合成路线和反应条件: 直链六糖可以通过使用特定淀粉酶对淀粉进行酶促水解来合成。 该过程涉及将直链淀粉和支链淀粉分解成更小的寡糖,包括直链六糖 . 反应条件通常包括受控的温度和pH,以优化酶活性。

工业生产方法: 在工业环境中,直链六糖通过使用微生物淀粉酶对淀粉进行酶促水解来生产。 该过程涉及使用如产气肠杆菌等细菌,它们会产生能够将淀粉分解成直链六糖的淀粉酶 . 反应在受控条件下,在大型生物反应器中进行,以确保高产率和纯度。

化学反应分析

反应类型: 直链六糖会发生各种化学反应,包括:

氧化: 直链六糖可以被氧化生成葡萄糖酸衍生物。

还原: 直链六糖的还原可以生成山梨醇。

取代: 取代反应可以引入诸如乙酰基或磷酸基团等官能团。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高碘酸钠。

还原: 使用如硼氢化钠等还原剂。

取代: 分别可以使用乙酸酐或磷酸进行乙酰化或磷酸化。

主要产品:

氧化: 葡萄糖酸衍生物。

还原: 山梨醇。

取代: 乙酰化或磷酸化直链六糖。

相似化合物的比较

Cellohexaose: Composed of six glucose units linked by β-1,4-glycosidic bonds.

Mannohexaose: Composed of six mannose units linked by α-1,4-glycosidic bonds.

Comparison:

Amylohexaose vs. Cellohexaose: Amylohexaose has α-1,4-glycosidic bonds, resulting in a helical structure, whereas cellohexaose has β-1,4-glycosidic bonds, resulting in a linear structure.

Amylohexaose vs. Mannohexaose: Amylohexaose is composed of glucose units, while mannohexaose is composed of mannose units.

Amylohexaose’s unique structure and properties make it a valuable compound in various scientific and industrial applications.

属性

IUPAC Name |

2-[6-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O31/c37-1-7-13(43)14(44)21(51)32(58-7)64-27-9(3-39)60-34(23(53)16(27)46)66-29-11(5-41)62-36(25(55)18(29)48)67-30-12(6-42)61-35(24(54)19(30)49)65-28-10(4-40)59-33(22(52)17(28)47)63-26-8(2-38)57-31(56)20(50)15(26)45/h7-56H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIBBXPLUVYKCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)O)CO)CO)CO)CO)CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O31 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

990.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

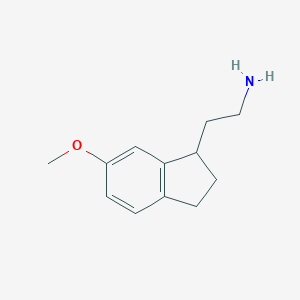

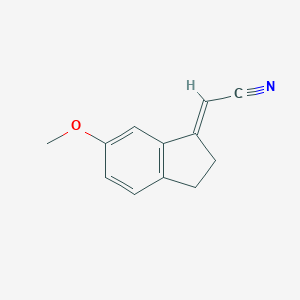

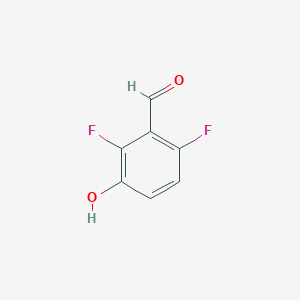

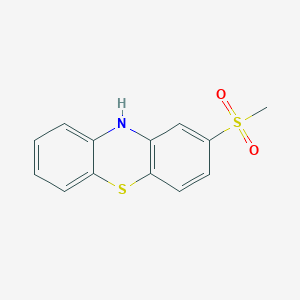

![(1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.0?,??.0?,??]pentadecane-2,10-diol](/img/structure/B130971.png)

![rac-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide](/img/structure/B130979.png)

![(S)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-YL)ethyl]propanamide](/img/structure/B130984.png)

![(E)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)ethyl]propanamide](/img/structure/B130985.png)